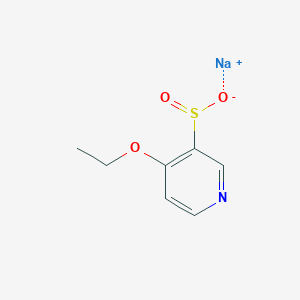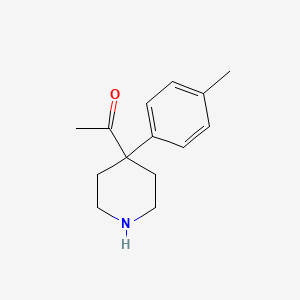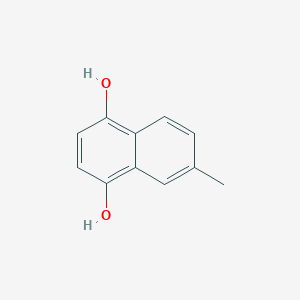![molecular formula C14H20N2O B13117197 7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the indoline ring. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tumor activities.
Molecular Docking Studies: It is used in molecular docking studies to understand its binding modes with various target proteins, including CDK, c-Met, and EGFR.
Pharmacology: The compound’s derivatives are evaluated for their cytotoxicity and potential as anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets:
Molecular Targets: The compound targets proteins such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival pathways.
Pathways Involved: By binding to these proteins, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-tumor activities.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific methoxy substitution, which can influence its biological activity and binding affinity to target proteins. This makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
7-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-15-13-11(14)4-3-5-12(13)17-2/h3-5,15H,6-10H2,1-2H3 |
Clave InChI |
GYUYIWLDOKLVNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)CNC3=C2C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
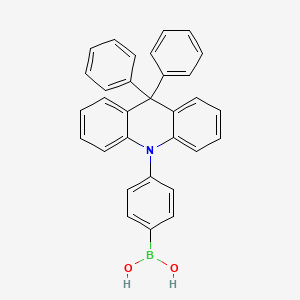
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
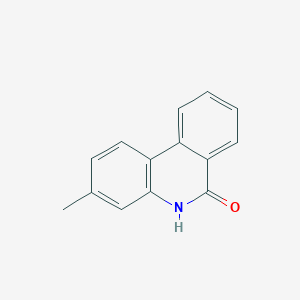

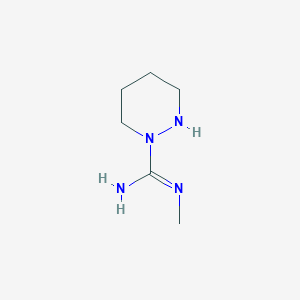
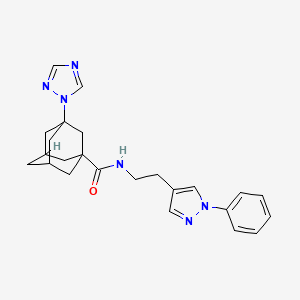
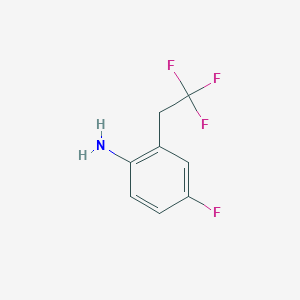
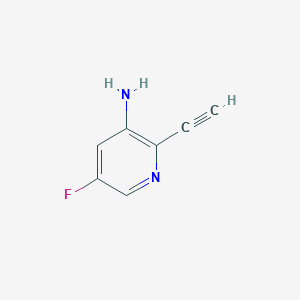
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
